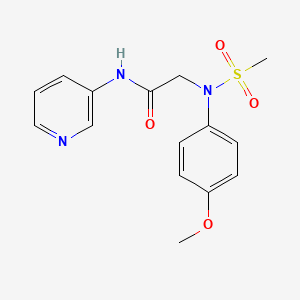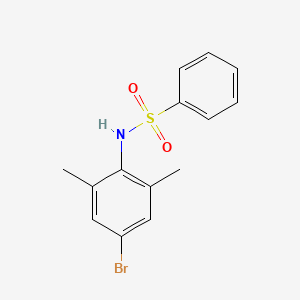![molecular formula C19H14N2O3S B5771534 4-{[(Naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B5771534.png)
4-{[(Naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoic acid is a complex organic compound that features a naphthalene ring fused with a benzoic acid moiety through a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoic acid typically involves multiple steps:
Formation of Naphthalen-1-ylcarbonyl Chloride: This can be achieved by reacting naphthalene with thionyl chloride under reflux conditions.
Formation of Carbamothioyl Intermediate: The naphthalen-1-ylcarbonyl chloride is then reacted with thiourea to form the carbamothioyl intermediate.
Coupling with Aminobenzoic Acid: The final step involves coupling the carbamothioyl intermediate with aminobenzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[(Naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-{[(Naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-{[(Naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The naphthalene ring and carbamothioyl group play crucial roles in these interactions, facilitating binding through hydrophobic and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Similar structure but lacks the carbamothioyl and aminobenzoic acid moieties.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid share the benzoic acid structure but differ in the substituents attached to the aromatic ring.
Thiourea derivatives: Compounds containing the carbamothioyl group but with different aromatic systems.
Uniqueness
4-{[(Naphthalen-1-ylcarbonyl)carbamothioyl]amino}benzoic acid is unique due to its combination of a naphthalene ring, carbamothioyl linkage, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-17(16-7-3-5-12-4-1-2-6-15(12)16)21-19(25)20-14-10-8-13(9-11-14)18(23)24/h1-11H,(H,23,24)(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTSOKFHCKYXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)

![N-[4-(phenylamino)phenyl]morpholine-4-carbothioamide](/img/structure/B5771469.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)


![N-[4-(morpholin-4-ylcarbonyl)phenyl]propanamide](/img/structure/B5771503.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B5771518.png)
![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)

![1-{4-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}-1-ETHANONE](/img/structure/B5771544.png)
![4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5771552.png)
![(3Z)-3-[[4-(diethylamino)phenyl]methylidene]-5-phenylfuran-2-one](/img/structure/B5771561.png)
